molecular formula C17H20N6O B2566771 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2201390-07-8

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one

カタログ番号: B2566771
CAS番号: 2201390-07-8
分子量: 324.388
InChIキー: OBYFNZOWWHTVKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one is a potent, selective, and orally bioavailable inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen. DDR1 signaling plays a critical role in cell proliferation, migration, and extracellular matrix remodeling, with its dysregulation implicated in the progression of fibrosis and cancer. This compound has emerged as a key chemical probe for investigating the pathological mechanisms of DDR1 in these conditions. Its primary research value lies in its high potency and selectivity, which enable researchers to specifically dissect DDR1's function in the tumor microenvironment, particularly its role in promoting cancer cell invasion, metastasis, and modulating immune responses. Preclinical studies highlight its significant application in investigating idiopathic pulmonary fibrosis (IPF), where it has been shown to potently inhibit DDR1 and demonstrate anti-fibrotic efficacy in vitro and in vivo models. Research using this inhibitor has demonstrated its ability to attenuate lung fibrosis and improve lung function in animal models, positioning it as a promising lead compound for the development of novel anti-fibrotic therapeutics. Furthermore, its utility extends to oncology research, especially in cancers where collagen-rich desmoplastic stroma and DDR1 overexpression are drivers of tumor progression and therapy resistance. This makes it an invaluable tool for probing the collagen-DDR1 signaling axis and for evaluating the therapeutic potential of DDR1 inhibition in a range of fibrotic diseases and solid tumors.

特性

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-13-2-5-17(24)23(19-13)12-14-6-9-21(10-7-14)16-4-3-15-18-8-11-22(15)20-16/h2-5,8,11,14H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYFNZOWWHTVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one (CAS Number: 2097927-58-5) represents a novel class of imidazo[1,2-b]pyridazine derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H21N7OC_{21}H_{21}N_7O with a molecular weight of 387.4 g/mol. The structure includes an imidazo[1,2-b]pyridazine moiety linked to a piperidine ring, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H21N7O
Molecular Weight387.4 g/mol
CAS Number2097927-58-5

Research indicates that compounds containing the imidazo[1,2-b]pyridazine scaffold may inhibit specific kinases involved in signaling pathways critical for cell proliferation and survival. For instance, studies have demonstrated that similar compounds can inhibit TAK1 kinase , which plays a significant role in inflammatory responses and cancer cell survival. The interaction involves hydrogen bonding and hydrophobic interactions with key amino acid residues in the ATP-binding site of the kinase .

Anticancer Activity

In vitro studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • IC50 Values : The compound displayed IC50 values in the micromolar range, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL against tested bacterial strains, showing comparable efficacy to conventional antibiotics .

Case Study 1: TAK1 Inhibition

A study focused on the inhibition of TAK1 by imidazo[1,2-b]pyridazine derivatives revealed that modifications at the C6 position significantly enhanced kinase inhibition. The introduction of a methyl group at this position improved binding affinity and selectivity for TAK1 over other kinases .

Case Study 2: Antiparasitic Activity

Another investigation assessed the compound's potential as an antiparasitic agent against Plasmodium falciparum. The results indicated that while initial analogs showed promise, further optimization was necessary to enhance bioavailability and efficacy in vivo .

科学的研究の応用

Anticancer Activity

The compound exhibits promising anticancer properties primarily through the inhibition of various kinases involved in cancer progression. Notably, it has been shown to inhibit the Transforming Growth Factor-β Activated Kinase (TAK1), which plays a crucial role in inflammation and cancer cell survival.

Case Study: Inhibition of TAK1 Kinase

In vitro studies demonstrated that 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one inhibited TAK1 at nanomolar concentrations, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.

ActivityCell Line/TargetIC50 (µM)Reference
CytotoxicityHeLa5.11
Kinase InhibitionTAK1>50% inhibition
Antiproliferative EffectsSUIT-2 (Pancreatic Cancer)1.4 - 4.2
Migration InhibitionCapan-1 (Pancreatic Cancer)Significant

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting key kinases associated with inflammatory responses.

Case Study: Anti-inflammatory Mechanisms

Research indicates that the compound can diminish inflammatory responses induced by cytokines and growth factors, suggesting potential applications in treating inflammatory diseases.

Neuropharmacological Applications

There is emerging interest in the neuropharmacological potential of this compound. Preliminary studies suggest that it may affect neurotransmitter systems and exhibit neuroprotective properties.

Synthetic Pathways

Common synthetic methods include:

  • Condensation Reactions : To form the imidazo[1,2-b]pyridazine framework.
  • Multicomponent Reactions : For constructing the piperidine derivatives.

These methods are crucial for optimizing the compound's pharmacokinetic properties and enhancing its therapeutic efficacy.

類似化合物との比較

Core Modifications

  • 6-(4-Piperidinyl)imidazo[1,2-b]pyridazine (CAS 1206969-99-4): This simpler analog lacks the dihydropyridazinone group and methyl substitution.
  • Kinase Inhibitors (Byth et al., 2004) : Imidazo[1,2-b]pyridazines with varied substituents (e.g., sulfonamides, halogens) demonstrate potent cyclin-dependent kinase (CDK) inhibition. The target compound’s piperidine-methyl linker may enhance cellular permeability compared to bulkier substituents .

Hybrid Structures

  • VEGFR2 Inhibitors (): Derivatives like 3-(imidazo[1,2-b]pyridazin-6-yloxy)-N-phenylbenzamide incorporate benzamide units for kinase binding.

Dihydropyridazin-3-one Derivatives

  • 4-Substituted-6-(3’-Nitrophenyl)pyridazin-3-ones (Asif et al., 2013) : These analogs exhibit analgesic and anti-inflammatory activities (ED₅₀ = 12–28 mg/kg in rodent models). The target compound’s imidazo[1,2-b]pyridazine-piperidine extension may enhance CNS penetration, broadening therapeutic scope .
  • Antimicrobial Pyridazinones: Pyridazinones with nitro or methyl groups show activity against E. coli and S. aureus (MIC = 8–32 µg/mL). The target compound’s fused imidazoheterocycle could synergize with dihydropyridazinone to improve antimicrobial potency .

Key Comparative Data

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Reported Activity Source
Target Compound Imidazo[1,2-b]pyridazine + dihydropyridazinone Piperidin-4-ylmethyl, 6-methyl Inferred: Kinase inhibition, anti-inflammatory
6-(4-Piperidinyl)imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Piperidin-4-yl Kinase inhibition (CDK)
3-(Imidazo[1,2-b]pyridazin-6-yloxy)-N-phenylbenzamide Imidazo[1,2-b]pyridazine + benzamide Benzamide, phenoxy VEGFR2 inhibition (IC₅₀ = 0.8 µM)
4-(3’-Nitrophenyl)-6-methylpyridazin-3-one Dihydropyridazinone 3’-Nitrophenyl, 6-methyl Analgesic (ED₅₀ = 14 mg/kg)

Table 2: Molecular Properties

Compound Molecular Formula Molecular Weight Hydrogen Bond Acceptors LogP* (Predicted)
Target Compound C₁₇H₁₉N₅O₂ 337.37 g/mol 5 1.8
6-(4-Piperidinyl)imidazo[1,2-b]pyridazine C₁₁H₁₄N₄ 202.26 g/mol 2 1.2
3-(Imidazo[1,2-b]pyridazin-6-yloxy)-N-phenylbenzamide C₂₀H₁₅N₅O₂ 373.36 g/mol 5 3.1
4-(3’-Nitrophenyl)-6-methylpyridazin-3-one C₁₁H₉N₃O₃ 231.21 g/mol 4 1.5

*LogP values estimated using fragment-based methods.

Mechanistic and Selectivity Insights

  • Kinase Inhibition: The target compound’s imidazo[1,2-b]pyridazine moiety likely interacts with ATP-binding pockets in kinases, similar to Byth et al.’s CDK inhibitors . CDKs) .
  • Anti-inflammatory Action: The dihydropyridazinone group could inhibit cyclooxygenase (COX) or modulate nitric oxide pathways, as seen in pyridazinone derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one?

Answer:
The synthesis typically involves multi-step protocols:

Condensation reactions : Formation of the imidazo[1,2-b]pyridazine core via cyclization between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ketones or aldehydes) .

Piperidine functionalization : The piperidin-4-ylmethyl group is introduced through nucleophilic substitution or reductive amination, often using tert-butyloxycarbonyl (Boc)-protected intermediates to control stereochemistry .

Final coupling : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination may be used to link the dihydropyridazinone moiety, as demonstrated in analogous quinazoline derivatives .
Key characterization tools : 1H/13C NMR for structural confirmation, HRMS for molecular weight validation, and HPLC for purity assessment .

Advanced: How can researchers optimize reaction yields for introducing the piperidin-4-ylmethyl group while minimizing stereochemical ambiguity?

Answer:

  • Protection-deprotection strategies : Use Boc-protected piperidine intermediates to prevent undesired side reactions. For example, trifluoroacetic acid (TFA) in dichloromethane efficiently removes Boc groups without degrading the imidazo[1,2-b]pyridazine core .
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in Suzuki reactions, as seen in analogous imidazo[4,5-d]pyridazinone syntheses .
  • Stereochemical control : Chiral HPLC or diastereomeric salt crystallization resolves enantiomers, while X-ray crystallography confirms absolute configuration .

Basic: What spectroscopic and chromatographic techniques are critical for structural validation of this compound?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing dihydropyridazinone (δ 3.0–4.0 ppm for CH2 groups) and imidazo[1,2-b]pyridazine aromatic protons (δ 7.5–8.5 ppm) .
  • HRMS (ESI) : Confirms molecular formula (e.g., C17H20N6O2) with <2 ppm mass accuracy .
  • HPLC-DAD : Ensures >95% purity using C18 columns with acetonitrile/water gradients .

Advanced: How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic clearance (e.g., using liver microsomes) to identify bioavailability issues .
  • Dose-response recalibration : Adjust in vivo dosing based on in vitro IC50 values, accounting for tissue penetration and efflux pump activity .
  • Mechanistic studies : Use RNA-seq or phosphoproteomics to confirm target engagement (e.g., kinase inhibition) across models, as demonstrated in neuroleptic imidazo[1,2-a]pyrimidine studies .

Basic: What preliminary biological assays are recommended for evaluating this compound's therapeutic potential?

Answer:

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Anticancer profiling : Cell viability assays (MTT or CellTiter-Glo) in panels like NCI-60, focusing on pathways implicated in imidazo[1,2-b]pyridazine derivatives (e.g., kinase inhibition) .
  • CNS activity : Radioligand binding assays for neuroleptic targets (e.g., dopamine D2 receptors) .

Advanced: What computational strategies aid in structure-activity relationship (SAR) studies for improving target selectivity?

Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., CRF-1 receptors), prioritizing substituents at the 6-methyl position for steric optimization .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes upon modifying the piperidin-4-ylmethyl linker, as applied to corticotropin-releasing factor antagonists .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and blood-brain barrier permeability to guide lead optimization .

Basic: How can researchers ensure batch-to-batch consistency in synthesis?

Answer:

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor key intermediates (e.g., imidazo[1,2-b]pyridazine ring closure) .
  • Quality control protocols : Validate purity and identity using compendial methods (e.g., USP-NF guidelines) with reference standards for impurities like 4-hydroxy-6-methylpyran-2-one derivatives .

Advanced: What strategies resolve conflicting data in enzymatic vs. cellular assays for kinase inhibition?

Answer:

  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific binding .
  • Cellular context adjustment : Account for ATP concentration differences (e.g., 1 mM in cells vs. 10 µM in enzymatic assays) by normalizing IC50 values .
  • Pathway analysis : Combine phospho-flow cytometry with RNAi knockdown to validate target-specific effects .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions : -20°C under argon in amber vials to prevent photodegradation and oxidation .
  • Stability indicators : Monitor via accelerated stability testing (40°C/75% RH for 6 months) with HPLC tracking of degradation products (e.g., hydrolyzed dihydropyridazinone) .

Advanced: How can researchers leverage fragment-based drug design (FBDD) to improve metabolic stability?

Answer:

  • Fragment libraries : Screen imidazo[1,2-b]pyridazine core derivatives with halogen (F, Cl) or methyl substituents to block CYP450-mediated oxidation .
  • Prodrug approaches : Introduce phosphate or acetyl groups at the 6-methyl position to enhance solubility and reduce first-pass metabolism, as seen in neuroleptic analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。